molecular formula C13H8N4O4S B12934411 3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine CAS No. 62195-04-4

3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine

Cat. No.: B12934411
CAS No.: 62195-04-4
M. Wt: 316.29 g/mol
InChI Key: JRBQAHNBFXWSOF-UHFFFAOYSA-N
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Description

3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitro group at the third position and a 4-nitrophenylthio group at the second position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with a nitrating mixture to form 3-nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine . The reaction conditions usually include the use of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

CAS No.

62195-04-4

Molecular Formula

C13H8N4O4S

Molecular Weight

316.29 g/mol

IUPAC Name

3-nitro-2-(4-nitrophenyl)sulfanylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8N4O4S/c18-16(19)9-4-6-10(7-5-9)22-12-13(17(20)21)15-8-2-1-3-11(15)14-12/h1-8H

InChI Key

JRBQAHNBFXWSOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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